molecular formula C16H17N3O4S B2982912 N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396677-74-9

N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

Cat. No. B2982912
CAS RN: 1396677-74-9
M. Wt: 347.39
InChI Key: AVTKYUMGWRNFMN-UHFFFAOYSA-N
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Description

“N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide” is a complex organic compound. It consists of a furan ring with a carbonyl group at the 2-position . The compound is part of a class of heterocyclic organic compounds known as furan/thiophene-2-carboxamide derivatives .


Synthesis Analysis

The synthesis of this compound involves several steps. The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gives N-(pyridin-2-yl)furan-2-carboxamide. This compound is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide. This carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .


Molecular Structure Analysis

The molecular structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between the furan and pyridine rings is 73.52(14)° .


Chemical Reactions Analysis

The compound undergoes various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent enters exclusively the 5-position of the furan ring .


Physical And Chemical Properties Analysis

The compound crystallizes in an orthorhombic lattice with a space group of Pca21 . The energies of frontier molecular orbitals were computed to provide knowledge about the global reactivity and charge transfer property of the compound .

Scientific Research Applications

Future Directions

Furan and thiophene carboxamide derivatives, such as the compound , have a wide range of biological and medicinal activities . They could be promising structures in the development of more potent pharmaceutical agents in the future .

properties

IUPAC Name

N-[5-(furan-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-14(11-3-1-7-22-11)18-16-17-10-5-6-19(9-13(10)24-16)15(21)12-4-2-8-23-12/h2,4,8,11H,1,3,5-7,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTKYUMGWRNFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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